Atractyloside potassium salt
Overview
Description
Atractyloside (potassium salt) is a toxic diterpenoid glycoside that can be isolated from the fruits of Xanthium sibiricum . It is a powerful and specific inhibitor of mitochondrial ADP/ATP transport . This compound is known for its ability to inhibit oxidative phosphorylation by blocking the transfer of adenosine nucleotides through the mitochondrial membrane .
Mechanism of Action
Target of Action
Atractyloside Dipotassium Salt primarily targets the ADP/ATP Translocase (AAT) . AAT is a mitochondrial ADP/ATP carrier that transports ATP from the mitochondrial matrix to the cytoplasm and transports ADP from the cytoplasm to the mitochondrial matrix .
Mode of Action
Atractyloside Dipotassium Salt acts as a cytotoxic competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, thereby reducing ATP synthesis . It also inhibits chloride channels from mitochondrial membranes of rat heart .
Biochemical Pathways
The blockage of ANT by Atractyloside Dipotassium Salt may increase the ADP/ATP ratio, which can activate the AMPK-mTORC1-autophagy signaling pathway . This activation promotes lipid degradation in steatosis hepatocytes .
Pharmacokinetics
It’s known that the compound is a toxic diterpenoid glycoside that can be isolated from the fruits of xanthium sibiricum .
Result of Action
Atractyloside Dipotassium Salt treatment can lead to a decrease in the serum AST level, relative weight of liver and epididymal fat, and body weight of high-fat diet (HFD) mice . It can also reduce lipid droplets in HFD mice livers and significantly reduce the TG level in serum and liver of HFD mice .
Action Environment
The action of Atractyloside Dipotassium Salt can be influenced by environmental factors such as diet. For instance, in a study where mice were fed with a high-fat diet for 8 weeks to induce liver steatosis, Atractyloside Dipotassium Salt was given by intraperitoneal injection . The results showed that Atractyloside Dipotassium Salt could activate autophagy and promote the degradation of lipid droplets in the liver .
Biochemical Analysis
Biochemical Properties
Atractyloside Dipotassium Salt plays a crucial role in biochemical reactions by inhibiting the mitochondrial ADP/ATP translocase. This enzyme is responsible for the exchange of ADP and ATP across the mitochondrial membrane. By inhibiting this enzyme, Atractyloside Dipotassium Salt disrupts the normal function of mitochondria, leading to a decrease in ATP production and an increase in ADP levels. This compound also inhibits chloride channels in the mitochondrial membranes of rat heart cells .
Cellular Effects
Atractyloside Dipotassium Salt has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial ATP production, which is essential for numerous cellular processes. This disruption can lead to altered cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. For example, the inhibition of ATP production can affect energy-dependent processes such as muscle contraction, ion transport, and biosynthetic reactions .
Molecular Mechanism
The molecular mechanism of Atractyloside Dipotassium Salt involves its binding to the ADP/ATP translocase in the mitochondrial membrane. This binding inhibits the enzyme’s activity, preventing the exchange of ADP and ATP. Additionally, Atractyloside Dipotassium Salt inhibits chloride channels in the mitochondrial membrane, further disrupting mitochondrial function. These interactions lead to a decrease in ATP production and an increase in ADP levels, which can have widespread effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atractyloside Dipotassium Salt can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Atractyloside Dipotassium Salt can lead to sustained inhibition of mitochondrial function, resulting in chronic energy deficits and potential cell death. The stability and degradation of Atractyloside Dipotassium Salt in laboratory conditions are important factors to consider when designing experiments .
Dosage Effects in Animal Models
The effects of Atractyloside Dipotassium Salt vary with different dosages in animal models. At low doses, the compound can inhibit mitochondrial function without causing significant toxicity. At high doses, Atractyloside Dipotassium Salt can lead to severe energy deficits, cellular damage, and even death. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects .
Metabolic Pathways
Atractyloside Dipotassium Salt is involved in metabolic pathways related to mitochondrial function. By inhibiting the ADP/ATP translocase, it disrupts the normal exchange of ADP and ATP, leading to altered metabolic flux and changes in metabolite levels. This can affect various metabolic processes, including oxidative phosphorylation, glycolysis, and the citric acid cycle .
Transport and Distribution
Within cells and tissues, Atractyloside Dipotassium Salt is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and effects on cellular function .
Subcellular Localization
Atractyloside Dipotassium Salt is primarily localized in the mitochondria, where it exerts its inhibitory effects on the ADP/ATP translocase and chloride channels. The compound’s targeting to the mitochondria is likely mediated by its chemical properties and interactions with mitochondrial proteins. This subcellular localization is crucial for its function and impact on cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractyloside (potassium salt) is typically isolated from natural sources rather than synthesized chemically. The primary source is the Mediterranean thistle Atractylis gummifera . The isolation process involves extracting the compound from the plant material using solvents such as methanol or ethanol, followed by purification steps like chromatography .
Industrial Production Methods: Industrial production of atractyloside (potassium salt) involves large-scale extraction from plant sources. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the crude extract is purified using techniques such as column chromatography . The final product is obtained as a white to light yellow solid .
Chemical Reactions Analysis
Types of Reactions: Atractyloside (potassium salt) primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis Products: Sugars and aglycone components.
Oxidation Products: Various oxidized derivatives of atractyloside.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Atractyloside (potassium salt) has several scientific research applications:
Comparison with Similar Compounds
Carboxyatractyloside: Another potent inhibitor of the mitochondrial ADP/ATP translocase, but with a carboxyl group instead of a hydroxyl group.
Chlorogenic Acid: Found in similar plant sources and has antioxidant properties, but does not inhibit ADP/ATP transport.
Uniqueness of Atractyloside (Potassium Salt): Atractyloside (potassium salt) is unique due to its specific and potent inhibition of mitochondrial ADP/ATP transport . Unlike other similar compounds, it has a high affinity for the translocase and effectively blocks the exchange of nucleotides, making it a valuable tool in mitochondrial research .
Properties
CAS No. |
102130-43-8 |
---|---|
Molecular Formula |
C30H44K2O16S2 |
Molecular Weight |
803.0 g/mol |
IUPAC Name |
dipotassium;[2-[[(1R,9R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26?,28?,29-,30-;;/m1../s1 |
InChI Key |
IUCNQFHEWLYECJ-HUEDHIAJSA-L |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Isomeric SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atractyloside Potassium Salt; Atractyloside Potassium; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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